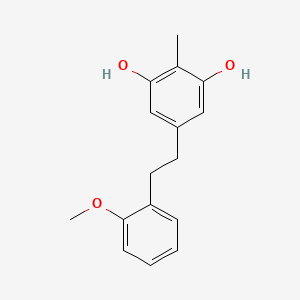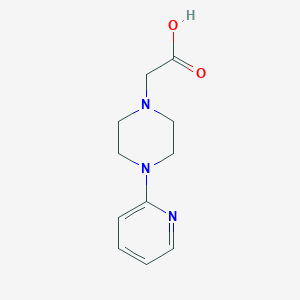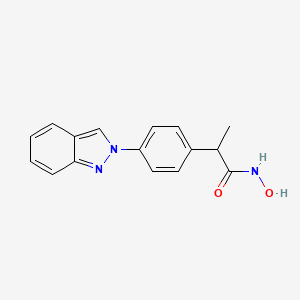
Stilbostemin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stilbostemin D is a naturally occurring compound belonging to the class of stilbenoids, which are plant phenolics containing a C6–C2–C6 unit in their structures . Stilbenoids are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . This compound, specifically, has been studied for its potential neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stilbenoids, including Stilbostemin D, typically involves the coupling of appropriate benzene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of stilbenoids can involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the desired compounds. This method leverages the natural biosynthetic pathways of plants, which are engineered into microbial hosts . The fermentation process is optimized to maximize yield and purity of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Stilbostemin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Stilbostemin D involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, this compound has been shown to modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Stilbostemin D can be compared with other stilbenoids such as resveratrol, piceatannol, and pterostilbene . While all these compounds share a similar core structure, this compound is unique in its specific substitution pattern, which contributes to its distinct biological activities . For instance, resveratrol is well-known for its cardioprotective and anticancer properties, whereas this compound is particularly noted for its neuroprotective effects .
List of Similar Compounds
- Resveratrol
- Piceatannol
- Pterostilbene
- Combretastatin A-4
Propriétés
Numéro CAS |
162411-68-9 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-11-14(17)9-12(10-15(11)18)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Clé InChI |
LLRJCKLNDNKRTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)




![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)

![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)


![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)


![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
